3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine
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Overview
Description
3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine typically involves the reaction of 4-(Trifluoromethyl)piperidine with propylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring may interact with various receptors and enzymes, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Trifluoromethyl-piperidin-1-yl)-aniline: Similar in structure but with an aniline group instead of a propylamine chain.
3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid: Contains a carboxylic acid group instead of an amine.
2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid: Features an acetic acid group instead of a propylamine chain.
Uniqueness
3-(4-Trifluoromethyl-piperidin-1-yl)-propylamine is unique due to its specific combination of a trifluoromethyl group, a piperidine ring, and a propylamine chain.
Properties
CAS No. |
869493-49-2 |
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Molecular Formula |
C9H17F3N2 |
Molecular Weight |
210.24 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)piperidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C9H17F3N2/c10-9(11,12)8-2-6-14(7-3-8)5-1-4-13/h8H,1-7,13H2 |
InChI Key |
LXBHHKCLIVEIKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCCN |
Origin of Product |
United States |
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